molecular formula C10H16O B13195777 7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde CAS No. 110977-32-7

7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde

Cat. No.: B13195777
CAS No.: 110977-32-7
M. Wt: 152.23 g/mol
InChI Key: JHFZWMAXDWJRKF-UHFFFAOYSA-N
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Description

7,7-Dimethylbicyclo[221]heptane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It is a bicyclic compound featuring a norbornane skeleton with two methyl groups at the 7th position and an aldehyde group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with 7,7-Dimethylbicyclo[2.2.1]heptane.

    Oxidation: The introduction of the aldehyde group at the 1st position can be achieved through oxidation reactions. Common oxidizing agents include PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an activating agent like oxalyl chloride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on cost-efficiency and yield maximization.

Types of Reactions:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like Grignard reagents (RMgX)

Major Products:

    Oxidation: 7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid

    Reduction: 7,7-Dimethylbicyclo[2.2.1]heptane-1-methanol

Scientific Research Applications

7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its distinctive odor profile.

Mechanism of Action

The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

    7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    7,7-Dimethylbicyclo[2.2.1]heptane-2-one: Features a ketone group at the 2nd position.

    7,7-Dimethylbicyclo[2.2.1]heptane-2-methylene: Contains a methylene group at the 2nd position.

Uniqueness: 7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde is unique due to the presence of the aldehyde group at the 1st position, which imparts distinct reactivity and potential for further chemical modification compared to its analogs.

Properties

IUPAC Name

7,7-dimethylbicyclo[2.2.1]heptane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)8-3-5-10(9,7-11)6-4-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFZWMAXDWJRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CC2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554463
Record name 7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110977-32-7
Record name 7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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